2-Amino-2-phenylethanol

Vue d'ensemble

Description

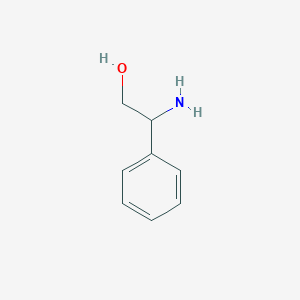

2-Amino-2-phenylethanol is an organic compound with the molecular formula C8H11NO It is a chiral amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to the same carbon atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Amino-2-phenylethanol can be synthesized through several methods. One common method involves the reduction of 2-amino-2-phenylacetic acid using lithium aluminium hydride . Another method includes the double enzyme cascade reaction of L-threonine aldolase and L-tyrosine decarboxylase .

Industrial Production Methods: In industrial settings, this compound is often produced via biocatalysis. For example, an artificial pathway in Escherichia coli can convert biomass-derived lysine into this compound . This method is promising for large-scale production due to its efficiency and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-2-phenylethanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminium hydride are often used.

Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or other strong bases.

Major Products Formed:

Oxidation: Produces ketones or aldehydes.

Reduction: Produces primary amines.

Substitution: Produces various substituted phenylethanol derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

β-Adrenoceptor Agonists Development:

2-Amino-2-phenylethanol derivatives have been synthesized and evaluated as potential β2-adrenoceptor agonists, which are crucial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD). One notable derivative, 2-amino-3-fluoro-5-(2-hydroxy-1-(isopropylamino)ethyl)benzonitrile, exhibited a remarkable EC50 of 0.25 nM, demonstrating high selectivity for the β2 subtype over the β1 subtype . This selectivity is significant as it minimizes side effects associated with β1 activation, such as increased heart rate.

Molecular Docking Studies:

Molecular docking studies have been conducted to understand the binding modes of these compounds to the β2-adrenoceptor, providing insights into their pharmacological profiles. For instance, compound (S)-5j was found to have an EC50 of 1.26 nM, indicating its potential as a lead compound for further drug development .

Biotechnological Applications

Biosynthesis of 2-Phenylethanol:

this compound plays a significant role in the biosynthesis of 2-phenylethanol (2-PE), a valuable aromatic compound used in the food and fragrance industries. Recent studies have focused on enhancing the production of 2-PE through metabolic engineering of microorganisms. For example, researchers have developed engineered strains of Saccharomyces cerevisiae that utilize L-phenylalanine as a precursor to achieve higher yields of 2-PE . The strain RM27 achieved a production level of 4.02 g/L from L-phenylalanine, showcasing the potential for industrial-scale applications .

Innovative Production Methods:

The use of metabolic modularization strategies has been highlighted as a promising approach to improve the efficiency of 2-PE production. By optimizing fermentation conditions and employing adaptive evolution techniques, researchers have significantly increased yields while maintaining environmental sustainability .

Food Industry Applications

Flavoring Agent:

Due to its pleasant rose-like aroma, 2-PE is widely used as a flavoring agent in food products and beverages. Its production through biotechnological means offers a more sustainable alternative to traditional extraction methods that are often costly and yield lower quantities . The increasing market demand for natural flavoring agents has further propelled research into efficient production methods for 2-PE derived from this compound.

Case Studies and Data Analysis

Mécanisme D'action

The mechanism of action of 2-Amino-2-phenylethanol involves its interaction with specific molecular targets. For instance, as a β2-adrenoceptor agonist, it binds to β2-adrenoceptors, leading to the activation of downstream signaling pathways that result in smooth muscle relaxation . Additionally, it can act as an antifungal agent by inhibiting the growth of certain fungi through mitochondrial and nuclear disruption .

Comparaison Avec Des Composés Similaires

- 2-Amino-1-phenylethanol

- Phenylethanolamine

- 2-Hydroxy-2-phenylethylamine

Comparison: 2-Amino-2-phenylethanol is unique due to its chiral nature and the presence of both amino and hydroxyl groups on the same carbon atom. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable chiral building block in organic synthesis. Compared to similar compounds, it has distinct applications in pharmaceuticals and as a resolving agent .

Activité Biologique

2-Amino-2-phenylethanol (also known as phenylserine) is an organic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential applications in various fields, supported by data tables and findings from recent research.

Chemical Structure and Properties

This compound is an amino alcohol with the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 153.21 g/mol

- IUPAC Name : 2-amino-2-(phenyl)ethanol

1. β-Adrenoceptor Agonism

Research has shown that derivatives of this compound exhibit significant activity as β-adrenoceptor agonists. A study highlighted a specific derivative, 2-amino-3-fluoro-5-(2-hydroxy-1-(isopropylamino)ethyl)benzonitrile (compound 2f), which demonstrated an EC of 0.25 nM in stimulating β-adrenoceptor-mediated cellular cAMP production, indicating strong selectivity over the β-adrenoceptor .

| Compound | EC (nM) | Selectivity (β/β) |

|---|---|---|

| 2f | 0.25 | 763.6 |

2. Antimicrobial Activity

Another area of interest is the antimicrobial properties of 2-phenylethanol, a related compound. It has been shown to inhibit the growth of Fusarium graminearum, a pathogenic fungus responsible for crop diseases. The compound exhibited an EC value of 0.328 mg/mL for inhibiting mycelial growth in vitro, with complete inhibition at higher concentrations .

| Concentration (mg/mL) | Inhibition Rate (%) |

|---|---|

| 0.05 | 20.44 |

| 0.1 | 32.44 |

| 1.2 | 100 |

The mechanisms underlying the biological activities of this compound include:

- Receptor Interaction : The binding affinity and selectivity for β-adrenoceptors suggest potential applications in treating respiratory conditions such as asthma and COPD.

- Metabolic Pathway Alteration : In Fusarium graminearum, metabolomics analysis revealed that treatment with 2-phenylethanol significantly altered amino acid pathways, impacting fungal growth and toxin production .

Case Study on Antifungal Activity

In a controlled study, wheat spikes treated with varying concentrations of 2-phenylethanol showed a significant reduction in disease lesions caused by Fusarium graminearum. The results indicated that at a concentration of 1.2 mg/mL, the compound was comparable to traditional fungicides like tebuconazole in efficacy .

Cell Culture Applications

Research has also explored the utility of amino acid-derived hydrogels incorporating this compound for cell culture applications. These hydrogels support cell growth and differentiation, demonstrating potential in tissue engineering and regenerative medicine .

Propriétés

IUPAC Name |

2-amino-2-phenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJXJGQCXFSSHNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7568-92-5, 56613-80-0 | |

| Record name | Phenylglycinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7568-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenethyl alcohol, beta-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007568925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-beta-Aminophenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056613800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-amino-2-phenylethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The specific interaction of 2-Amino-2-phenylethanol with its target depends heavily on the context of its application. It is often utilized as a chiral auxiliary or building block in the synthesis of various compounds, including pharmaceuticals and catalysts.

- As a chiral auxiliary: In asymmetric synthesis, this compound can be incorporated into a molecule to direct the stereochemistry of subsequent reactions. [] For instance, it has been used in the synthesis of (1R,3S)-cis-chrysanthemic acid, a key component of pyrethroid insecticides. [] The chiral center of this compound influences the spatial arrangement of reactants, favoring the formation of one enantiomer over the other.

- In metal complexes: this compound can act as a ligand in metal complexes, coordinating through its nitrogen and oxygen atoms. [, , , ] The resulting complexes can exhibit interesting properties, such as DNA binding and cleavage activity. [, , , ] The interaction with DNA is often studied to assess the potential of these complexes as antitumor agents. The exact mode of interaction and downstream effects depend on the metal ion and other ligands present in the complex.

- As a precursor for catalysts: Derivatives of this compound, such as N-boranes and tris(oxazaborolidine)borazines, can act as catalysts in asymmetric reductions of prochiral ketones. [] These catalysts facilitate the formation of chiral alcohols with high enantioselectivity. The mechanism involves the formation of a chiral environment around the metal center, which promotes the preferential approach and reduction of one face of the ketone over the other.

A:

- Stability in Reactions: It can be employed in reactions involving strong bases and reducing agents, highlighting its robustness. [, ]

- Temperature Stability: While specific data on its thermal decomposition point may require further investigation, it has been used in reactions conducted at elevated temperatures (e.g., 90°C), indicating a reasonable degree of thermal stability. []

- Applications:

- Its stability in a range of conditions makes it suitable for applications like the resolution of racemic mixtures, where it can form diastereomeric salts with chiral acids. [] This property is particularly valuable in the pharmaceutical industry, where obtaining enantiomerically pure compounds is crucial.

ANone: While this compound itself is not a catalyst, its derivatives and metal complexes show interesting catalytic behavior.

- Asymmetric Reduction of Ketones:

- N-Borane Derivatives: Chiral N-borane derivatives of this compound have been successfully used as catalysts in the asymmetric reduction of prochiral ketones to chiral alcohols. [] The reaction mechanism likely involves the formation of a six-membered ring transition state, where the boron atom coordinates to both the carbonyl oxygen of the ketone and the nitrogen of the amino alcohol. This creates a chiral environment, leading to enantioselective hydride transfer from the borane to the ketone.

- Tris(oxazaborolidine)borazines: Similarly, cyclic trimeric borazine derivatives of this compound also exhibit catalytic activity in asymmetric ketone reduction, achieving high enantioselectivities. []

- Hydrogenolytic Asymmetric Transaminations:

- This compound has been explored as a chiral source in hydrogenolytic asymmetric transaminations of 2-keto acids to produce chiral amino acids. [] The stereoselectivity of these reactions is influenced by factors such as the solvent, base, and substituents on the 2-keto acid. The exact mechanism by which this compound imparts chirality in this context requires further investigation.

ANone: While the provided abstracts do not explicitly detail computational studies specifically on this compound, they highlight areas where such approaches could provide valuable insights:

- DFT Calculations: Density Functional Theory (DFT) calculations can be used to study the stability and reactivity of this compound and its derivatives. For instance, DFT calculations were used to investigate the hydrogen bonding interactions between a chiral calix[4]arene crown-6 carboxylic acid and this compound enantiomers, providing insights into the enantioselective recognition process. []

ANone: SAR studies on this compound are often conducted in the context of its derivatives or when it's part of a larger molecule. Some observed trends include:

- N-Substitution: The nature of the substituent on the nitrogen atom can significantly impact the resolving ability of this compound derivatives. For example, N-methyl and N-benzyl substituents were found to enhance the separation of ortho-halomandelic acid enantiomers compared to the unsubstituted this compound. []

- Aromatic Substitution: The electronic nature of substituents on the phenyl ring of this compound can influence its binding affinity and enantioselectivity towards chiral hosts. Studies using azophenolic crown ethers revealed that electron-donating groups on both the host and guest aromatic rings generally increased the association constants, while electron-withdrawing groups had the opposite effect. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.